molecular formula C11H10FN5O3S B5883697 [5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid

[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid

Cat. No. B5883697
M. Wt: 311.29 g/mol
InChI Key: GMOOGBOSGFLQEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid, also known as FTAA, is a small molecule that has gained significant attention in the scientific community due to its unique properties. FTAA is a fluorescent probe that binds specifically to amyloid fibrils, making it a valuable tool for the detection and characterization of amyloid deposits in various biological systems.

Mechanism of Action

The mechanism of action of [5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid involves the specific binding of the molecule to amyloid fibrils. The binding occurs through a hydrophobic interaction between the fluorophenyl group of [5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid and the hydrophobic core of the amyloid fibril. This interaction results in a conformational change in the [5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid molecule, leading to fluorescence emission. The fluorescence emission can be detected using various imaging techniques, including fluorescence microscopy and spectroscopy.
Biochemical and Physiological Effects:
[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid has minimal biochemical and physiological effects on cells and tissues. The molecule does not interfere with normal cellular processes and does not induce toxicity or inflammation. However, it is important to note that [5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid is a small molecule and may have limited tissue penetration, which could affect its ability to detect amyloid deposits in deep tissue regions.

Advantages and Limitations for Lab Experiments

The advantages of using [5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid in lab experiments include its high sensitivity and specificity for amyloid fibrils, its ease of use, and its compatibility with various imaging techniques. [5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid is also relatively inexpensive compared to other amyloid-specific probes. However, [5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid has some limitations, including its limited tissue penetration, which could affect its ability to detect amyloid deposits in deep tissue regions. Additionally, [5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid is not suitable for in vivo imaging due to its small size and rapid clearance from the body.

Future Directions

The future directions for [5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid research include the development of improved imaging techniques for the detection and quantification of amyloid deposits, the exploration of [5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid's potential for the early diagnosis of amyloid-related diseases, and the development of [5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid-based therapeutics for the treatment of amyloid-related diseases. Additionally, the use of [5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid in the study of other protein aggregates, such as prions and tau proteins, is an area of active research. The development of [5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid derivatives with improved tissue penetration and longer retention times in vivo is also an area of future research.

Synthesis Methods

The synthesis of [5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid involves a series of chemical reactions that result in the formation of a tetrazole ring and a thioester linkage. The starting materials for the synthesis are 2-fluoroaniline and ethyl bromoacetate. The reaction proceeds through several steps, including the formation of an amide intermediate and subsequent cyclization to form the tetrazole ring. The final step involves the addition of a thiol group to the tetrazole ring to form the thioester linkage. The yield of [5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid synthesis is typically high, and the compound can be purified using column chromatography.

Scientific Research Applications

[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid has been widely used in scientific research for the detection and characterization of amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. The ability of [5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid to specifically bind to amyloid fibrils makes it a valuable tool for the detection and quantification of amyloid deposits in various biological systems, including animal models and human tissue samples. [5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid has also been used in the development of diagnostic tools for the early detection of amyloid-related diseases.

properties

IUPAC Name

2-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN5O3S/c12-7-3-1-2-4-8(7)13-9(18)6-21-11-14-15-16-17(11)5-10(19)20/h1-4H,5-6H2,(H,13,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOOGBOSGFLQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=NN2CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901333184
Record name 2-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801825
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[5-[2-(2-Fluoroanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]acetic acid

CAS RN

433317-47-6
Record name 2-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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